2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid typically involves the reaction of 2-formylbenzoic acid with 6-carboxyhexanoylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzamide: Similar structure but with an amide group instead of a carboxylic acid.
2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzonitrile: Contains a nitrile group instead of a carboxylic acid.
2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzyl alcohol: Features a hydroxyl group instead of a carboxylic acid.
Uniqueness
2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a hydrazone group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N2O5 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10- |
InChI Key |
ABKJCDILEUEJSH-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CCCCCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.